Differential Protein Binding Relative to Parent Drug and N4-Acetyl Metabolite
Sulfamethoxazole N1-glucuronide exhibits a protein binding of 20%, representing a 70.2% relative reduction compared to the parent sulfamethoxazole (67.2%), and a 77.3% relative reduction compared to the N4-acetyl metabolite (88%) [1]. This differential binding behavior was quantified in human plasma from healthy volunteers (n=7) following oral administration of 800 mg sulfamethoxazole [1].
| Evidence Dimension | Plasma protein binding (%) |
|---|---|
| Target Compound Data | 20% |
| Comparator Or Baseline | Parent sulfamethoxazole: 67.2%; N4-acetyl-sulfamethoxazole: 88%; 5-hydroxy-sulfamethoxazole: 40% |
| Quantified Difference | 70.2% lower than parent; 77.3% lower than N4-acetyl; 50% lower than 5-hydroxy metabolite |
| Conditions | Human plasma from healthy volunteers (n=7) after 800 mg oral sulfamethoxazole dose; HPLC-UV analysis |
Why This Matters
Differential protein binding alters the free fraction available for analysis and affects matrix effects during sample preparation, requiring compound-specific calibration and extraction protocols distinct from parent or N4-acetyl metabolite standards.
- [1] Vree TB, van der Ven AJAM, Koopmans PP. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers. Clin Drug Investig. 1995;9(1):43-53. View Source
